molecular formula C11H21NO3 B1640152 tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate CAS No. 167081-31-4

tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate

Cat. No.: B1640152
CAS No.: 167081-31-4
M. Wt: 215.29 g/mol
InChI Key: VZZBOERLWPQMCJ-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl [(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate is a chemical compound with the molecular formula C11H21NO3. It is a carbamate derivative, which is often used in organic synthesis and pharmaceutical research due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentyl derivative. One common method includes the use of tert-butyl chloroformate and (1R,3S)-3-(hydroxymethyl)cyclopentanol under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl [(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate is used in various scientific research applications:

    Chemistry: As a building block in organic synthesis, particularly in the preparation of chiral compounds.

    Biology: In the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Potential use in drug development due to its ability to interact with biological targets.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl [(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. The presence of the hydroxymethyl group provides additional sites for chemical modification, enhancing its versatility in synthetic applications .

Properties

IUPAC Name

tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-5-4-8(6-9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZBOERLWPQMCJ-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167081-31-4
Record name rac-tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate
Reactant of Route 2
tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate
Reactant of Route 3
tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate
Reactant of Route 4
Reactant of Route 4
tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate
Reactant of Route 5
tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate
Reactant of Route 6
Reactant of Route 6
tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.